3,4'-Dibromodiphenyl ether

Descripción general

Descripción

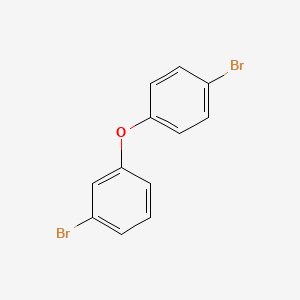

3,4’-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants in various consumer products. The compound consists of two bromine atoms attached to a diphenyl ether structure, making it a brominated derivative of diphenyl ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the diphenyl ether .

Industrial Production Methods

Industrial production of 3,4’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and improve product isolation .

Análisis De Reacciones Químicas

Types of Reactions

3,4’-Dibromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can remove bromine atoms, converting the compound to less brominated or non-brominated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Hydroxylated diphenyl ethers.

Reduction: Less brominated diphenyl ethers or diphenyl ether.

Substitution: Diphenyl ethers with different substituents replacing the bromine atoms.

Aplicaciones Científicas De Investigación

3,4’-Dibromodiphenyl ether has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of brominated flame retardants and their environmental impact.

Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.

Medicine: Studied for its potential endocrine-disrupting properties and effects on human health.

Industry: Utilized in the development of flame-retardant materials and products

Mecanismo De Acción

The mechanism of action of 3,4’-Dibromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. For example, it can interfere with the endocrine system by mimicking or blocking hormone action. The degradation of 3,4’-Dibromodiphenyl ether by certain bacteria involves sequential enzymatic reactions that break down the compound into less harmful products .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dibromodiphenyl ether: Another brominated diphenyl ether with bromine atoms at the 4 and 4’ positions.

2,4-Dibromodiphenyl ether: Brominated at the 2 and 4 positions.

4,4’-Dibromobiphenyl: Similar structure but without the ether linkage

Uniqueness

3,4’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its distinct structure makes it a valuable compound for studying the environmental and health impacts of brominated flame retardants .

Actividad Biológica

3,4'-Dibromodiphenyl ether (DBDE) is an organobromine compound that has garnered attention due to its potential biological activities and environmental implications. This article synthesizes available research findings on the biological activity of DBDE, its mechanisms of action, and its impact on various biological systems.

- Molecular Formula: C₁₂H₈Br₂O

- Molecular Weight: 295.00 g/mol

- Structure: The compound features a diphenyl ether backbone with bromine substituents at the 3 and 4 positions.

Toxicological Effects

Research indicates that DBDE exhibits significant toxicological effects across various biological systems:

- Cytotoxicity: Studies have shown that DBDE can induce cytotoxic effects in human cancer cell lines. For instance, it has been reported to affect the viability of cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating moderate to high toxicity .

- Antimicrobial Activity: DBDE has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values range from 0.5 to 6.3 µM against various bacterial strains, suggesting potential applications in antimicrobial therapies .

- Inflammatory Response Modulation: The compound has been observed to inhibit the release of pro-inflammatory cytokines by affecting reactive oxygen species (ROS)-mediated signaling pathways in macrophages, indicating its potential role in anti-inflammatory therapies .

Environmental Persistence and Bioaccumulation

DBDE's environmental behavior is characterized by its persistence and potential for bioaccumulation:

- Soil and Sediment Binding: DBDE tends to bind strongly to soil and sediment particles, which reduces its mobility in aquatic environments but increases atmospheric transport when attached to particulates. This property raises concerns regarding its long-term ecological impact.

- Photolytic Degradation: The compound can undergo photolytic debromination when exposed to ultraviolet light, leading to the formation of less brominated derivatives that may have different biological activities and environmental fates.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insights into the unique biological profile of DBDE:

| Compound Name | Molecular Formula | Bromination Pattern | Unique Features |

|---|---|---|---|

| 4,4'-Dibromodiphenyl ether | C₁₂H₈Br₂O | Bromines at 4 positions | Higher stability; different reactivity profile |

| 2,4-Dibromodiphenyl ether | C₁₂H₈Br₂O | Bromines at 2 and 4 | Distinct environmental behavior |

| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Bromines at multiple sites | Increased toxicity and bioaccumulation potential |

DBDE's specific bromination pattern influences both its chemical reactivity and environmental behavior compared to its isomers.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of DBDE on various cancer cell lines using MTT assays. Results indicated significant reductions in cell viability at concentrations as low as 20 µM, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, DBDE was found to exhibit superior activity against Staphylococcus aureus compared to other brominated diphenyl ethers, suggesting its potential use in developing new antimicrobial therapies .

- Environmental Impact Study : Research on the environmental fate of DBDE revealed that while it binds effectively to sediments, it poses a risk for bioaccumulation in aquatic organisms due to its persistence and low degradation rates under anaerobic conditions .

Propiedades

IUPAC Name |

1-bromo-3-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPOVBPKODCMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577711 | |

| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83694-71-7 | |

| Record name | 3,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.